2,6-Dimethoxy-alpha-methyl-benzeneethanamine,monohydrochloride
Overview
Description
Scientific Research Applications
Medical Intermediate Synthesis
- 2,6-Dimethoxy-alpha-methyl-benzeneethanamine is used as a medical intermediate molecule. For instance, its derivative 2,5-dimethoxy-4-ethylthio-benzeneethanamine is prepared from 1,4-dimethoxybenzene and is used in psychotic and schizophrenic psychosis treatments (Z. Zhimin, 2003).
Neurotransmission Study
- This compound and its derivatives are utilized in studying the effects on monoamine neurotransmission in rat brains. Such studies are essential for understanding the biochemical impact of psychoactive drugs (F. Nagai, Ryouichi Nonaka, Kanako Satoh Hisashi Kamimura, 2007).
Anti-Inflammatory Activity
- Compounds structurally related to 2,6-Dimethoxy-alpha-methyl-benzeneethanamine demonstrate significant anti-inflammatory properties. For example, derivatives from Illicium species were found to inhibit histamine release, indicating potential as anti-inflammatory agents (T. Matsui, C. Ito, M. Itoigawa, T. Okada, H. Furukawa, 2007).
Antimicrobial Applications
- 2,6-Dimethoxy-1,4-benzoquinone, a related analogue, exhibits antimicrobial activity against several food-borne bacteria, highlighting its potential as a food supplement agent (Jun-Hwan Park, K. Shim, Hoi-Seon Lee, 2014).
Chemical Synthesis and Catalysis
- This compound is used in the synthesis of other complex molecules. For instance, it plays a role in the catalytic hydrogenation process in synthesizing certain hydrochloride compounds, demonstrating its importance in chemical manufacturing processes (Z. M. Samardžić, S. Zrnčević, 2012).
Drug Development
- Its derivatives are studied for potential antipsychotic properties. Such compounds, for example, showed promising results as antidopaminergic agents, indicating their relevance in developing treatments for psychological disorders (T. Högberg, T. de Paulis, L. Johansson, Y. Kumar, H. Hall, S. Ogren, 1990).
Alzheimer's Disease Research
- Theoretical studies on derivatives of this compound, such as GTS-21, focus on their binding with receptors, contributing to Alzheimer's disease research (Dongqing Wei, S. Sirois, Q. Du, H. Arias, K. Chou, 2005).
properties
IUPAC Name |
1-(2,6-dimethoxyphenyl)propan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(12)7-9-10(13-2)5-4-6-11(9)14-3;/h4-6,8H,7,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFRKSARBDWLLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC=C1OC)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-alpha-methyl-benzeneethanamine,monohydrochloride | |
CAS RN |
3904-11-8 | |
Record name | 2,6-Dimethoxyamphetamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003904118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-DIMETHOXYAMPHETAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH9SL6CNJ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.